![molecular formula C15H13ClN2O2S B5702276 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5702276.png)

4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

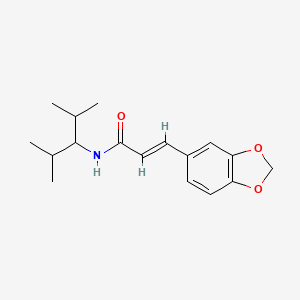

4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide, also known as CMCB, is a compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of carbonic anhydrase inhibitors, which are drugs that block the activity of the enzyme carbonic anhydrase. Carbonic anhydrase is involved in many physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide in the blood. By inhibiting this enzyme, CMCB has potential applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is related to its ability to inhibit the activity of carbonic anhydrase. This enzyme plays a key role in the transport of carbon dioxide in the blood, as well as the regulation of acid-base balance. By blocking this enzyme, this compound can disrupt these processes, leading to a variety of physiological effects.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are complex and depend on the specific disease being treated. In general, however, this compound is thought to exert its effects by inhibiting the activity of carbonic anhydrase, which can lead to changes in acid-base balance, blood flow, and other physiological processes. These effects can be both beneficial and harmful, depending on the context in which the drug is used.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is that it is relatively easy to synthesize and purify, making it a useful tool for researchers studying carbonic anhydrase inhibition. However, one limitation of this compound is that it can have off-target effects on other enzymes and physiological processes, which can complicate interpretation of experimental results.

Future Directions

There are many possible future directions for research on 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors, which could have applications in the treatment of a wide range of diseases. Another area of interest is the study of the molecular mechanisms underlying the effects of this compound, which could lead to new insights into the role of carbonic anhydrase in physiological processes. Finally, there is potential for the development of new drug delivery systems that could improve the efficacy and safety of this compound and other carbonic anhydrase inhibitors.

Synthesis Methods

The synthesis of 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-methoxyaniline to form the amide. The final step involves the addition of carbon disulfide to form the thioamide. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in the treatment of various diseases. One area of research has focused on its use as a treatment for glaucoma, a condition in which the pressure inside the eye increases, leading to vision loss. Studies have shown that this compound can effectively lower intraocular pressure in animal models, making it a promising candidate for further development as a glaucoma drug.

Another area of research has focused on the use of this compound as an anti-epileptic drug. Studies have shown that this compound can reduce seizure activity in animal models, possibly by inhibiting the activity of carbonic anhydrase in the brain. This suggests that this compound may have potential as a new treatment for epilepsy.

Properties

IUPAC Name |

4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2S/c1-20-13-5-3-2-4-12(13)17-15(21)18-14(19)10-6-8-11(16)9-7-10/h2-9H,1H3,(H2,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSOLCZWKSNFMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5702202.png)

![N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5702234.png)

![4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5702238.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)

![1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5702288.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)